molecular formula C7H8O2 B087240 2,6-Dimethyl-4H-pyran-4-one CAS No. 1004-36-0

2,6-Dimethyl-4H-pyran-4-one

Cat. No.: B087240
CAS No.: 1004-36-0
M. Wt: 124.14 g/mol
InChI Key: VSYFZULSKMFUJJ-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4H-pyran-4-one is a useful research compound. Its molecular formula is C7H8O2 and its molecular weight is 124.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 48105. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Protonation in Superacid Systems : 2,6-Dimethyl-4H-pyran-4-one has been studied for its behavior in superacid systems. It is found to be doubly protonated at the exocyclic oxygen atom in HSO3F–SbF5 solutions (Gold & Mah, 1981).

  • Synthesis of Organic Light-Emitting Diodes : It serves as a starting material in the synthesis of bis-DCM type dyes, leading to novel compounds used in organic light-emitting diodes (Teimuri‐Mofrad et al., 2018).

  • One-Pot Synthesis of 2-Amino-4H-Pyrans : This compound is involved in the one-pot synthesis of 2-amino-4H-pyrans, which have applications as anti-cancer, antihypertensive, and coronary dilating agents (Zonouzi et al., 2006).

  • Synthesis Under Ultrasound Irradiation : Its derivatives have been synthesized using ultrasound irradiation, offering advantages like shorter reaction time and higher yields compared to conventional methods (Ni et al., 2010).

  • Solvent Effects on Nucleophilic Substitution : The compound's behavior under nucleophilic substitution in different solvents has been studied, providing insights into reaction mechanisms in various environments (Kóňa et al., 2005).

  • Formation of Metal Complexes : this compound forms complexes with metals like palladium and platinum, which have been characterized for potential applications in coordination chemistry (Faraglia et al., 1990).

  • Chemical Synthesis and Podand Formation : It is used in the synthesis of various chemical compounds, including podands, which have applications in host-guest chemistry (Shahrisa & Banaei, 2000).

  • Study of Vibrational and Structural Properties : Investigations into the vibrational and structural properties of derivatives of this compound contribute to a better understanding of their chemical characteristics (Bellanato et al., 1987).

Biochemical Analysis

Biochemical Properties

It is known to be used as a chemical and organic intermediate . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

It is used as a chemical and organic intermediate, which suggests that it may influence cell function .

Molecular Mechanism

It is known to be used as a chemical and organic intermediate , which suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known to be used as a chemical and organic intermediate , which suggests that it may have certain stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

It is known to be used as a chemical and organic intermediate , which suggests that it may have certain threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

It is known to be used as a chemical and organic intermediate , which suggests that it may interact with certain enzymes or cofactors and may have effects on metabolic flux or metabolite levels.

Transport and Distribution

It is known to be used as a chemical and organic intermediate , which suggests that it may interact with certain transporters or binding proteins and may have effects on its localization or accumulation.

Subcellular Localization

It is known to be used as a chemical and organic intermediate , which suggests that it may have certain targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Properties

IUPAC Name

2,6-dimethylpyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c1-5-3-7(8)4-6(2)9-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYFZULSKMFUJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074415
Record name 2,6-Dimethyl-4H-pyran-4-one
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Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004-36-0
Record name 2,6-Dimethyl-γ-pyrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004-36-0
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Record name 2,6-Dimethyl-4-pyranone
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Record name 2,6-Dimethyl-4-pyrone
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Record name 2,6-Dimethyl-4-pyrone
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Record name 2,6-Dimethyl-4H-pyran-4-one
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Record name 2,6-dimethyl-4-pyrone
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Record name 2,6-DIMETHYL-4-PYRANONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for 2,6-dimethyl-4H-pyran-4-one?

A1: this compound has the molecular formula C₇H₈O₂ and a molecular weight of 124.14 g/mol. Key spectroscopic data include:

  • ¹H NMR: Characteristic signals for the methyl groups and olefinic protons. []
  • ¹³C NMR: Provides information about the carbonyl carbon and the ring structure. []
  • Infrared Spectroscopy (IR): Shows a strong absorption band for the carbonyl group. [, ]

Q2: What is the preferred coordination site of DMP in metal complexes?

A2: DMP primarily coordinates to metal centers through the carbonyl oxygen atom (exocyclic oxygen). []

Q3: How does the choice of solvent influence the formation of DMP complexes with lanthanide nitrates?

A3: The solvent plays a crucial role in the synthesis of lanthanide-DMP complexes. Using different solvents can lead to the isolation of different adducts, as demonstrated by the formation of Ln(DMP)₃(NO₃)₃ in one solvent and Ln(DMP)₂(H₂O)₂(NO₃)₃.H₂O in another. []

Q4: Has computational chemistry been used to study this compound?

A5: Although the provided research relies heavily on experimental techniques, a DFT (Density Functional Theory) study was conducted to investigate the adducts of dimethyl- and diphenyltin(IV) dichlorides with DMP. [] This study likely used computational methods to analyze the structural and electronic properties of these adducts.

Q5: How do structural modifications of DMP affect its coordination behavior?

A6: While the provided articles do not delve into extensive SAR studies, they showcase how replacing oxygen in DMP with sulfur (2,6-dimethyl-4H-thiopyran-4-one) or nitrogen (2,6-dimethyl-N-methyl-4-pyridone) affects protonation behavior in superacid systems. This suggests that heteroatom substitution can significantly influence the compound's reactivity. []

Q6: Are there any known environmental concerns associated with this compound?

A6: The provided articles primarily focus on the chemical properties and reactivity of DMP. Information about its environmental impact, degradation, or ecotoxicological effects is not included in these studies.

Q7: What analytical techniques are commonly used to characterize this compound and its complexes?

A7: Researchers frequently employ a combination of techniques to characterize DMP and its derivatives, including:

  • Nuclear Magnetic Resonance Spectroscopy (NMR): Provides structural information for both DMP and its complexes. [, , , ]
  • Infrared Spectroscopy (IR): Useful for identifying functional groups, such as the carbonyl group in DMP. [, , , ]
  • Thermogravimetric Analysis (TGA): Assesses the thermal stability and decomposition patterns of DMP complexes. [, , ]
  • X-ray crystallography: Used to determine the three-dimensional structure of DMP complexes in the solid state. [, ]

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